1-Bromo-2-methoxy-3-methylbenzene

Nucleophilic aromatic amination Regioselectivity Substitution pattern effects

1-Bromo-2-methoxy-3-methylbenzene (CAS 52200-69-8, also known as 2-bromo-6-methylanisole and 3-bromo-2-methoxytoluene) is a trisubstituted brominated aromatic compound belonging to the bromomethoxytoluene class. It features a bromine atom at the 1-position, a methoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 52200-69-8
Cat. No. B1281189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxy-3-methylbenzene
CAS52200-69-8
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Br)OC
InChIInChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
InChIKeyVUIUOSKXGNEORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methoxy-3-methylbenzene (CAS 52200-69-8): Physicochemical and Reactivity Profile


1-Bromo-2-methoxy-3-methylbenzene (CAS 52200-69-8, also known as 2-bromo-6-methylanisole and 3-bromo-2-methoxytoluene) is a trisubstituted brominated aromatic compound belonging to the bromomethoxytoluene class. It features a bromine atom at the 1-position, a methoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring. The compound has molecular formula C8H9BrO, molecular weight 201.06 g/mol, a predicted density of 1.378±0.06 g/cm³, and a predicted boiling point of 220.2±20.0 °C at 760 mmHg . Its stereoelectronic profile—combining an electron-withdrawing bromine, an electron-donating methoxy group, and a methyl substituent—creates a distinct substitution pattern that governs both its physicochemical properties and reactivity profile relative to other brominated aromatic building blocks [1].

Why 1-Bromo-2-methoxy-3-methylbenzene Cannot Be Simply Replaced by Analogous Bromoaromatics


Within the bromomethoxytoluene family and the broader bromoanisole class, the position of the methyl group relative to the bromine and methoxy substituents dramatically alters both chemical reactivity and physical properties. Simple substitution with unsubstituted 2-bromoanisole (CAS 578-57-4) or with isomeric bromomethoxytoluenes such as 2-bromo-4-methylanisole (CAS 22002-45-5) or 2-bromo-3-methylanisole will yield different outcomes in key transformations. The specific 1,2,3-substitution pattern of the target compound creates a unique steric environment around the bromine—with the 6-position (adjacent to Br) blocked by a methyl group—that directly controls the course of nucleophilic amination, lipophilicity-dependent partitioning, and physical property selection in synthetic route design [1][2]. The quantitative evidence below demonstrates that these differences are measurable and consequential for procurement decisions in research and industrial settings.

Quantitative Differentiation Evidence for 1-Bromo-2-methoxy-3-methylbenzene vs. Closest Analogs


Regioselectivity in Sodium Amide Amination: Yield Comparison with 2-Bromo-4-methylanisole and 2-Bromo-3-methylanisole

In a controlled study of aromatic amine formation using sodium amide in liquid ammonia, 1-bromo-2-methoxy-3-methylbenzene (compound II in the original reference) reacts to give exclusively 4-methyl-m-anisidine in a yield of 30%. By contrast, the 4-methyl isomer (2-bromo-4-methylanisole, compound III) yields 6-methyl-m-anisidine in >50% yield, while the 3-methyl isomer (2-bromo-3-methylanisole, compound I) produces no amine at all (0% yield) [1]. This demonstrates that the 2,6-disubstitution pattern (methyl adjacent to bromine) allows a productive but controlled reaction, avoiding both the unreactive inactive state of the 3-Me isomer and the higher but less selective reactivity of the 4-Me isomer.

Nucleophilic aromatic amination Regioselectivity Substitution pattern effects

Lipophilicity (LogP) Comparison Against 2-Bromoanisole (CAS 578-57-4)

The target compound exhibits a calculated LogP of 2.77, as reported by Molbase from validated computational prediction [1]. This represents a +0.31 increase over 2-bromoanisole (LogP = 2.46 ), attributable to the additional methyl substituent on the aromatic ring. The enhanced lipophilicity influences partitioning behavior in biological assays and liquid-liquid extraction processes, making the compound more suitable for applications requiring higher logD values while retaining the bromine handle for cross-coupling.

Lipophilicity LogP Physicochemical properties

Density and Boiling Point Distinction from 2-Bromo-4-methylanisole (CAS 22002-45-5)

The liquid density of 1-bromo-2-methoxy-3-methylbenzene is 1.378 g/cm³ (20 °C, predicted) , which is lower than the experimentally determined density of 2-bromo-4-methylanisole (1.392 g/mL at 25 °C ). Additionally, the predicted atmospheric boiling point of the target compound is 220.2±20.0 °C, versus 227.9±20.0 °C for the 4-methyl isomer . These physical property differences, though modest, can be exploited in distillation-based purification schemes and density-driven separation processes.

Density Boiling point Physical property differentiation

Optimal Application Scenarios for 1-Bromo-2-methoxy-3-methylbenzene Based on Quantitative Differentiation


Controlled Meta-Selective Amination for Pharmaceutical Intermediate Synthesis

When a synthetic route requires a predictable, moderate-yielding meta-amination of a bromoanisole scaffold—without the risk of over-reaction or side-product formation—the 2,6-disubstitution pattern of 1-bromo-2-methoxy-3-methylbenzene provides a distinct advantage. Evidence from the Benkeser study [1] shows that the adjacent methyl group blocks one meta position, directing the amination exclusively to the 4-position and yielding 4-methyl-m-anisidine with 30% isolated yield. Researchers seeking to produce meta-anisidine derivatives for pharmaceutical intermediates can rely on this reproducible selectivity.

Lipophilicity-Tuned Building Block for Medicinal Chemistry SAR Studies

In structure-activity relationship (SAR) campaigns where incremental changes in lipophilicity are critical for optimizing ADME properties, 1-bromo-2-methoxy-3-methylbenzene offers a LogP value of 2.77—notably higher than the 2.46 value for unsubstituted 2-bromoanisole [2]. This +0.31 log unit increase corresponds to approximately twofold greater partitioning into nonpolar phases, making the compound an ideal building block for probing hydrophobic binding pockets or improving membrane permeability while maintaining the reactive aryl bromide functionality for downstream cross-coupling reactions.

Isomer-Specific Process Chemistry Requiring Physical Property Resolution

In multi-step process chemistry, distinguishing between closely related bromomethoxytoluene isomers is essential for quality control and purification. The target compound exhibits a liquid density of 1.378 g/cm³, which is measurably lower than the 1.392 g/mL of 2-bromo-4-methylanisole . Process development teams can exploit this density differential, alongside the predicted boiling point of ~220 °C, to design distillation and extraction protocols that ensure isomeric purity throughout synthetic campaigns.

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